molecular formula C12H17ClF3N3O2 B2435670 N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride CAS No. 1025759-04-9

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride

Cat. No.: B2435670
CAS No.: 1025759-04-9
M. Wt: 327.73
InChI Key: FTMNTYQTMPLYPU-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride is a chemical compound with a complex structure that includes a dimethylamino group, a nitro group, and a trifluoromethyl group attached to a benzenaminium chloride core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride typically involves multiple steps. One common method starts with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by the introduction of the trifluoromethyl group through a halogenation reaction. The final step involves the reaction of the intermediate with N,N-dimethylpropylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different intermediates.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as toluene or dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitro and trifluoromethyl groups with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s stability and reactivity. The dimethylamino group can act as a nucleophile in various reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium bromide
  • N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium iodide

Uniqueness

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethyl group, in particular, enhances its stability and makes it distinct from other similar compounds.

Properties

IUPAC Name

3-(dimethylamino)propyl-[4-nitro-2-(trifluoromethyl)phenyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2.ClH/c1-17(2)7-3-6-16-11-5-4-9(18(19)20)8-10(11)12(13,14)15;/h4-5,8,16H,3,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBGDEBGUVPVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC[NH2+]C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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